Bienvenue dans la boutique en ligne BenchChem!

1-(4-FLUORO-PHENYL)-4-PIPERAZIN-1-YL-BUTAN-1-ONE

Biotransformation Chiral intermediate synthesis Microbial screening

1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one (CAS 2560-31-8), also designated 4′-fluoro-4-(1-piperazinyl)butyrophenone, is a synthetic arylcycloalkylamine belonging to the butyrophenone class. It consists of a 4-fluorobenzoyl moiety linked via a three-carbon alkyl chain to an unsubstituted piperazine ring (molecular formula C₁₄H₁₉FN₂O; MW 250.31 g/mol).

Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
CAS No. 2560-31-8
Cat. No. B1604839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-FLUORO-PHENYL)-4-PIPERAZIN-1-YL-BUTAN-1-ONE
CAS2560-31-8
Molecular FormulaC14H19FN2O
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C14H19FN2O/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17/h3-6,16H,1-2,7-11H2
InChIKeyPOWKNAVDGFNMSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one (CAS 2560-31-8): Procurement-Grade Butyrophenone-Piperazine Intermediate for CNS Drug Discovery


1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one (CAS 2560-31-8), also designated 4′-fluoro-4-(1-piperazinyl)butyrophenone, is a synthetic arylcycloalkylamine belonging to the butyrophenone class [1]. It consists of a 4-fluorobenzoyl moiety linked via a three-carbon alkyl chain to an unsubstituted piperazine ring (molecular formula C₁₄H₁₉FN₂O; MW 250.31 g/mol). Unlike its clinically deployed N-arylpiperazine congeners—fluanisone, azaperone, and butropipazone—this compound bears a free secondary amine on the piperazine, conferring distinct physicochemical and synthetic properties [2]. It is commercially available at ≥95–98% purity from multiple suppliers as a research-grade intermediate and building block for CNS-targeted library synthesis .

Why N-Arylpiperazine Butyrophenones Cannot Substitute for CAS 2560-31-8 in Synthesis and Biotransformation Workflows


The free piperazine NH in CAS 2560-31-8 is the critical functional handle that distinguishes it from N-aryl-substituted analogs such as fluanisone (N-2-methoxyphenyl), azaperone (N-2-pyridyl), and butropipazone (N-phenyl). Substituting any of these N-substituted congeners into a synthetic route that requires further piperazine N-derivatization is impossible without deprotection or de novo synthesis [1]. Moreover, the unsubstituted piperazine alters the compound's ionization state (predicted pKa 9.20 vs. azaperone pKa 8.43), LogP (1.55 vs. 3.0–3.4 for N-aryl analogs), and microbial reduction profile—only 2 of 11 screened microorganisms reduced the piperazinyl compound, compared with ≥7 for the chloro analog [2]. These differences directly affect reactivity in biotransformations, solubility in aqueous reaction media, and chromatographic behaviour during purification .

Quantitative Differentiation Evidence for CAS 2560-31-8: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Microbial Reduction Selectivity: 73% Fewer Competent Microorganisms Compared with the Chloro Analog

In a systematic microbial screening study, 1-(4-fluorophenyl)-4-(1-piperazinyl)butan-1-one (designated Compound 3) was tested alongside 4-chloro-1-(4-fluorophenyl)butan-1-one (Compound 1) for stereoselective carbonyl reduction across 11 microbial strains [1]. Only 2 of 11 strains (Nocardia globerula ATCC 12505 and Saccharomyces cerevisiae ATCC 13792) successfully reduced Compound 3 to the corresponding (R)-(+)-alcohol. In contrast, Compound 1 was reduced by at least 7 of the 11 strains tested, including Hansenula polymorpha, Nocardia salmonicolor, Arthrobacter simplex, Mycobacterium vaccae, Candida boidinii, Lactobacillus kefir, and Cunninghamella echinulata. Organisms active on Compound 1 were largely inactive on Compound 3, demonstrating that the piperazine substituent imposes a stringent substrate selectivity filter [1].

Biotransformation Chiral intermediate synthesis Microbial screening

LogP Differential: ~1.5 Log Units Lower Lipophilicity Than N-Arylpiperazine Congeners

The experimentally derived LogP of 1-(4-fluorophenyl)-4-(piperazin-1-yl)butan-1-one is 1.55 , substantially lower than its N-arylpiperazine analogs: fluanisone (ACD/LogP 3.43) and azaperone (ACD/LogP 3.04) [1]. This ~1.5–1.9 log unit reduction corresponds to an approximately 30–80-fold decrease in octanol-water partition coefficient, indicating markedly higher aqueous solubility and lower membrane permeability compared to the N-substituted comparators. The lower LogP is attributable to the free secondary amine on the piperazine ring, which increases hydrogen-bonding capacity (H-bond donor count = 1, vs. 0 for fluanisone and azaperone) .

Physicochemical profiling Lipophilicity ADME prediction

Piperazine pKa Elevation: 0.77 Unit Higher Basicity Compared with Azaperone

The predicted pKa of the piperazine secondary amine in 1-(4-fluorophenyl)-4-(piperazin-1-yl)butan-1-one is 9.20 ± 0.10 , compared with 8.43 ± 0.19 for azaperone, where the piperazine nitrogen is conjugated to a 2-pyridyl group [1]. This 0.77-unit pKa elevation means that at physiological pH (7.4), the target compound is >80% protonated versus ~50% for azaperone (calculated via Henderson-Hasselbalch). The higher basicity of the unsubstituted piperazine directly impacts: (a) aqueous solubility of salt forms, (b) nucleophilicity in N-alkylation and N-acylation reactions, and (c) ion-pairing chromatography retention behaviour [2].

Ionization state Reactivity Salt formation

Molecular Weight Advantage: 76–126 Da Lower Than N-Arylpiperazine Butyrophenones

With a molecular weight of 250.31 g/mol, 1-(4-fluorophenyl)-4-(piperazin-1-yl)butan-1-one is 76–126 Da lighter than its N-arylpiperazine analogs: butropipazone (326.4 g/mol), azaperone (327.4 g/mol), fluanisone (356.43 g/mol), and the piperidine-based haloperidol (375.9 g/mol) . This places CAS 2560-31-8 within the 'lead-like' MW range (<300 Da) as defined by the Astex rule-of-three for fragment-based drug discovery, whereas all listed N-substituted comparators exceed this threshold. The lower MW also correlates with higher heavy-atom efficiency metrics in downstream SAR exploration.

Molecular weight Lead-likeness Fragment-based screening

Safety Profile: GHS07 Classification Without Reproductive Toxicity Flag

According to its safety data sheet, CAS 2560-31-8 carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Notably absent are the H301 (toxic if swallowed), H317 (skin sensitisation), and H360 (reproductive toxicity) statements that appear on the SDS of haloperidol, a widely used butyrophenone comparator [1]. The target compound is classified as 'Warning' (Signal Word) rather than 'Danger', and is designated non-hazardous for transport . This translates to fewer engineering controls and PPE requirements during routine laboratory handling compared to haloperidol.

Laboratory safety GHS classification Handling requirements

Procurement-Optimised Application Scenarios for 1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one (CAS 2560-31-8)


Chiral Intermediate Production via Selective Microbial Reduction

As demonstrated by Patel et al. (1993), CAS 2560-31-8 serves as a substrate for stereoselective ketone reduction using Nocardia globerula (ATCC 12505) or Saccharomyces cerevisiae (ATCC 13792) to yield the (R)-(+)-alcohol—a key chiral intermediate for antipsychotic agents under development at Bristol-Myers Squibb [1]. The compound's built-in microbial selectivity (only 2 of 11 strains active) reduces the risk of competing side-reactions during whole-cell biotransformations, simplifying downstream purification relative to the more promiscuous chloro analog. Procurement of this specific CAS number is essential when the synthetic route requires the (R)-(+)-alcohol chiral building block, as the chloro analog and N-arylpiperazine congeners are either not competent substrates or yield different stereochemical outcomes [1].

Diversifiable Piperazine Scaffold for CNS-Focused Parallel Library Synthesis

The unsubstituted piperazine NH (predicted pKa 9.20) makes CAS 2560-31-8 a highly versatile scaffold for late-stage diversification via N-alkylation, N-acylation, N-sulfonylation, or reductive amination [2]. Its low molecular weight (250.31 g/mol) and low LogP (1.55) provide a favourable starting point for lead-like library design: each substituent added during derivatisation consumes less of the MW and lipophilicity budget before exceeding drug-likeness thresholds, compared with the heavier N-arylpiperazine analogs (MW 326–356 g/mol; LogP 3.0–3.4) . Researchers procuring this compound as a core scaffold for dopamine D2-like or serotonin receptor ligand libraries benefit from the established pharmacophoric contribution of the 4′-fluorobutyrophenone moiety, which has been systematically characterised for potency and selectivity contributions at D2-like receptors [3].

Aqueous-Compatible Reaction Development Leveraging Elevated Hydrophilicity

With a LogP of 1.55—approximately 1.5–1.9 log units lower than fluanisone (LogP 3.43) and azaperone (LogP 3.04)—CAS 2560-31-8 exhibits substantially greater aqueous solubility . This property is advantageous for reaction development in aqueous or biphasic media, including biocatalysis, micellar catalysis, and on-DNA encoded library synthesis, where high aqueous solubility of the starting material improves reaction homogeneity and conversion. The compound's predicted pKa of 9.20 also enables pH-controlled extraction during workup: protonation below pH ~8 drives the compound into the aqueous phase, while deprotonation above pH ~10 facilitates organic extraction, offering a tunable purification strategy not available with non-basic N-arylpiperazine analogs .

Facility-Compatible Procurement for Laboratories Without Enhanced Containment

CAS 2560-31-8 is classified under GHS07 ('Warning') with hazard statements limited to H302, H315, H319, and H335, and is designated non-hazardous for transport . Unlike haloperidol—which carries GHS08 ('Danger'), H301 (toxic if swallowed), H317 (skin sensitisation), and H360 (reproductive toxicity) requiring enhanced containment and dedicated storage—CAS 2560-31-8 can be handled under standard laboratory PPE and ventilation protocols [4]. This reduced hazard profile makes it suitable for procurement by academic medicinal chemistry groups, CROs, and core facilities operating without certified reproductive-toxin handling procedures, thereby broadening institutional accessibility while maintaining the butyrophenone pharmacophore for CNS target engagement studies [3].

Quote Request

Request a Quote for 1-(4-FLUORO-PHENYL)-4-PIPERAZIN-1-YL-BUTAN-1-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.